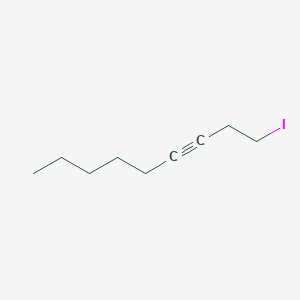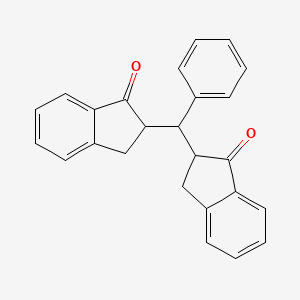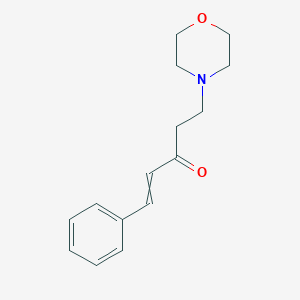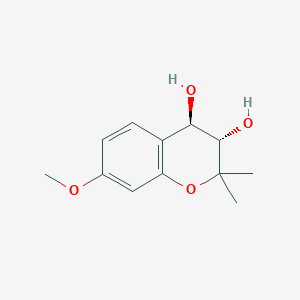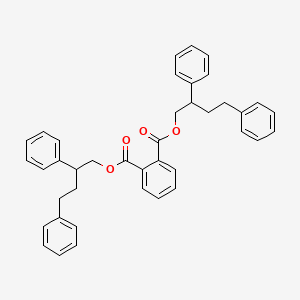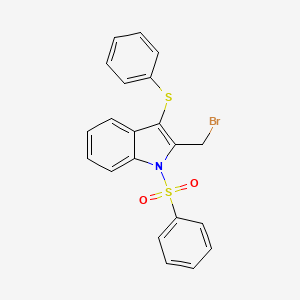
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of bromomethyl, phenylsulfonyl, and phenylthio groups attached to the indole core, making it a versatile molecule in synthetic chemistry and research applications.
Métodos De Preparación
The synthesis of 1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Bromination: Introduction of the bromomethyl group through bromination reactions.
Sulfonylation: Addition of the phenylsulfonyl group using sulfonyl chloride reagents under basic conditions.
Thioether Formation: Incorporation of the phenylthio group via nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Análisis De Reacciones Químicas
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The phenylthio group can be oxidized to sulfoxides or sulfones, while reduction reactions can modify the sulfonyl group.
Coupling Reactions: The indole core can engage in coupling reactions, such as Suzuki or Heck reactions, to form complex molecular architectures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. The phenylsulfonyl and phenylthio groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparación Con Compuestos Similares
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)- can be compared with other indole derivatives, such as:
1H-Indole, 2-(chloromethyl)-1-(phenylsulfonyl)-3-(phenylthio)-: Similar structure but with a chloromethyl group instead of bromomethyl.
1H-Indole, 2-(bromomethyl)-1-(methylsulfonyl)-3-(phenylthio)-: Contains a methylsulfonyl group instead of phenylsulfonyl.
1H-Indole, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(methylthio)-: Features a methylthio group instead of phenylthio.
Propiedades
Número CAS |
85678-42-8 |
|---|---|
Fórmula molecular |
C21H16BrNO2S2 |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-(bromomethyl)-3-phenylsulfanylindole |
InChI |
InChI=1S/C21H16BrNO2S2/c22-15-20-21(26-16-9-3-1-4-10-16)18-13-7-8-14-19(18)23(20)27(24,25)17-11-5-2-6-12-17/h1-14H,15H2 |
Clave InChI |
XDADGEKNEJXDGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


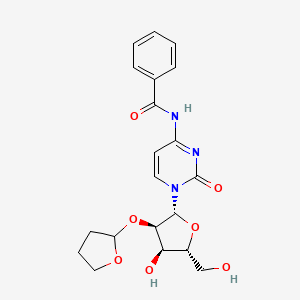
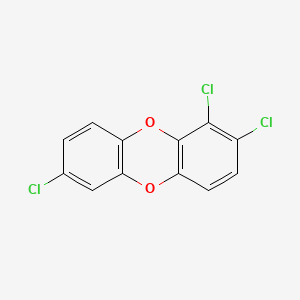
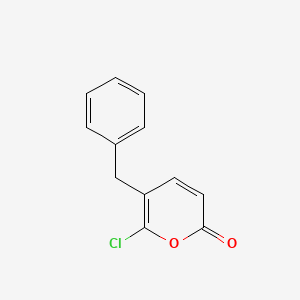
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)




![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
